molecular formula C21H23N3O3 B7691843 N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No.: B7691843
M. Wt: 365.4 g/mol
InChI Key: GSMUGQLYUPENKL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a synthetic chemical compound that has recently gained attention in scientific research. This compound is commonly referred to as 'DIPA' and is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of DIPA and its derivatives is not yet fully understood. However, several studies suggest that these compounds may act by inhibiting specific enzymes or receptors involved in various cellular processes. For example, DIPA derivatives have been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
DIPA and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, some studies have reported that DIPA derivatives can induce apoptosis (programmed cell death) in cancer cells. Other studies have suggested that DIPA derivatives may have anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIPA and its derivatives in laboratory experiments is their high potency and selectivity towards specific targets. These compounds can be easily synthesized and purified, making them ideal for use in various assays and experiments. However, one of the limitations of using DIPA derivatives is their potential toxicity and adverse effects on normal cells.

Future Directions

There are several future directions that can be explored in the field of DIPA research. For example, further studies can be conducted to investigate the potential applications of DIPA derivatives as antiviral and antibacterial agents. Additionally, more research can be done to understand the mechanism of action of DIPA and its derivatives, which can aid in the development of more potent and selective compounds. Finally, studies can be conducted to evaluate the safety and toxicity of DIPA derivatives, which can help in the development of new drugs with minimal side effects.

Synthesis Methods

The synthesis of DIPA involves the reaction of 3,4-dimethyl aniline with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of an appropriate solvent and reagents. The reaction yields DIPA as a white crystalline solid, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

DIPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the synthesis and biological evaluation of DIPA derivatives as potential anticancer, antitumor, and anti-inflammatory agents. DIPA derivatives have also been investigated for their potential use as antiviral and antibacterial agents.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)17-7-5-6-8-18(17)26-12-19(25)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMUGQLYUPENKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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